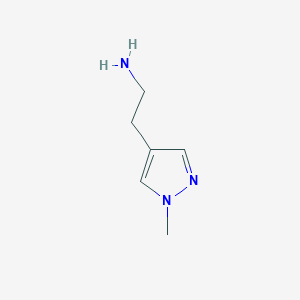

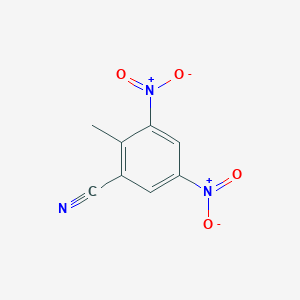

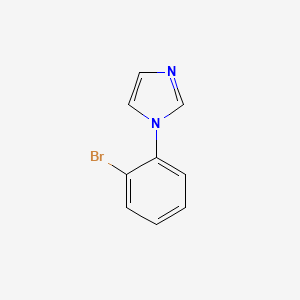

![molecular formula C7H5N3OS B1322906 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one CAS No. 412341-42-5](/img/structure/B1322906.png)

2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one

Descripción general

Descripción

The compound 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic molecule that is part of a broader class of compounds with potential pharmacological properties. These compounds are characterized by their pyrimidine core, a structure that is commonly found in various biologically active molecules. The interest in these compounds is due to their diverse range of biological activities and their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4(3H)-ones has been achieved through a green approach involving a catalytic four-component reaction, which is characterized by step economy and easy purification . Another method includes the base-catalyzed reactions of nucleophilic reagents with carbodiimides, which were obtained by the aza-Wittig reaction of iminophosphorane with aromatic isocyanates . Additionally, the reaction of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with chalcones in boiling DMF has been reported to yield pyrido[2,3-d]pyrimidine systems . Furthermore, the synthesis of hexahydro derivatives and the formation of a new heterocyclic system incorporating the 1,3,4-thiadiazine ring from a key intermediate has been described .

Molecular Structure Analysis

The crystal structure determination of tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives has been undertaken to understand the influence of structural modifications on molecular geometry and conformation . These studies reveal that 3D supramolecular architectures are formed in the crystals through self-assembly via stacking interactions and hydrogen bonds.

Chemical Reactions Analysis

The cyclocondensation of 2-carbethoxy-3-amino-4-phenyl-6-substituted-thieno[2,3-b]pyridines with various isothiocyanates has been used to synthesize 2-thioxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones, which were then S-methylated to study their pharmacological properties . A comparative study of N vs S alkylation of ambident 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones under phase transfer conditions has also been reported, with S-alkylated products being obtained exclusively and selectively .

Physical and Chemical Properties Analysis

The antiproliferative effects of 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones and -thiones on HL-60 cells have been assessed, indicating that the 2-thioxo group and the length of alkyl substituents at the 4-position are strongly related to activity . Quantum chemical calculations have been performed to determine molecular properties of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, providing insights into their electronic structure and potential reactivity . The synthesis of 6-thiosubstituted 5-ethoxycarbonyl-1,3-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones and their pharmacological activities, including local anesthetic and antiarrhythmic effects, have been explored . Lastly, a facile method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and -thiones using p-dodecylbenzenesulfonic acid as a recyclable catalyst has been described, highlighting the efficiency of the procedure .

Aplicaciones Científicas De Investigación

Green Chemistry

- Summary of Application : This compound is used in the synthesis of a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones .

- Methods of Application : The synthesis is achieved by the reaction of 2-amino-nicotinonitriles with carbonyls, catalyzed by DBU under microwave irradiation . The DBU–H2O system can be recycled five times without activity loss .

- Results or Outcomes : The protocol developed for this synthesis is clean, green, efficient, and facile. It results in a good yield of the desired compound .

Pharmaceutical Research

- Summary of Application : This compound is used in the development of a reverse phase HPLC analytical method for the quantification of total, free, and entrapped ritonavir in lipid nanocarriers and drug content of the film-coated fixed-dose formulation .

- Methods of Application : The method was developed using an Inertsil ODS-3V C18 column as a stationary phase, orthophosphoric acid (OPA) in water (pH 3.0), and acetonitrile as a mobile phase . A solid phase extraction (SPE) method was developed for the separation of free and entrapped ritonavir .

- Results or Outcomes : The responses were found to be linear and precise over a range of 0.25 μg/mL to 16 μg/mL. The limit of detection (LOD) and limit of quantification (LOQ) of the RP-HPLC method were found to be 14.06 ng/mL and 42.60 ng/mL, respectively . The recovery of ritonavir from lipid nanocarriers (LNCs) was found to be within 3% of the total drug present in LNCs .

Antimicrobial Activity

- Summary of Application : This compound has been identified as having broad-spectrum antibacterial activity and reasonable antifungal activity .

- Methods of Application : The compound was identified through the screening of a small library of diverse chemical structures . An expeditious synthesis of the compound was optimized by varying solvents, catalysts, and the use of microwave irradiation .

- Results or Outcomes : The compound showed broad antimicrobial activity (MIC = 0.49–7.81 μg/mL) and selectivity indices of more than 5.6 against the normal colon cell line (CCD-33Co) . The antifungal activity of the compound was moderate to strong with MIC values of 1.95–15.63 μg/mL .

Propiedades

IUPAC Name |

2-sulfanylidene-1H-pyrido[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c11-6-4-1-2-8-3-5(4)9-7(12)10-6/h1-3H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHCSRXTRKZVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628598 | |

| Record name | 2-Sulfanylidene-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one | |

CAS RN |

412341-42-5 | |

| Record name | 2-Sulfanylidene-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

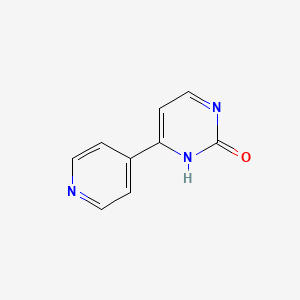

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)

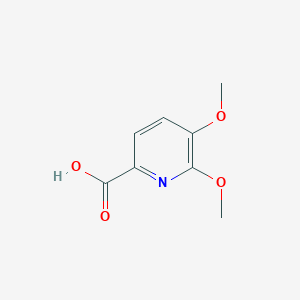

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)